molecular formula C16H15N3O3S B4594936 2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole

2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole

Cat. No.: B4594936
M. Wt: 329.4 g/mol
InChI Key: DAXIYISNYSQXAU-UHFFFAOYSA-N
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Description

2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.08341252 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV, Anticancer, and Antimicrobial Applications

A study by Rida et al. (2006) synthesized a novel series of benzofuran derivatives, including compounds related to the 1,3,4-oxadiazole class, and evaluated them for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed significant reduction in the viral cytopathic effect, demonstrating potential as anti-HIV agents. However, none exhibited significant anticancer activity in this study. The compounds also displayed mild antifungal activity, highlighting their potential in antimicrobial applications Rida et al., 2006.

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, demonstrating the compounds' utility beyond biomedical applications. Their study indicated that these derivatives could form protective layers on mild steel surfaces, thus preventing corrosion. This suggests potential industrial applications, particularly in materials science and engineering Ammal et al., 2018.

Synthesis and Characterization of Derivatives

Mickevičius et al. (2009) focused on the synthesis of monosubstituted oxadiazoles by reacting hydrazides with triethyl orthoformate. Their work, which includes the synthesis of 1-aryl-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-pyrrolidin-2-ones, contributes to the fundamental understanding and potential expansion of chemical libraries based on the 1,3,4-oxadiazole scaffold. This research may facilitate the development of new compounds with enhanced biological or physical properties Mickevičius et al., 2009.

Antimicrobial Agents

Chavan et al. (2019) synthesized new 1,3,4-oxadiazole and benzothiazolylthioether derivatives with potential antimycobacterial agents, demonstrating the versatile applications of oxadiazole derivatives in addressing infectious diseases. Their work highlights the compound's relevance in the development of new antimicrobial agents, which is critical in the era of increasing antimicrobial resistance Chavan et al., 2019.

Properties

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-14(19-7-3-4-8-19)10-23-16-18-17-15(22-16)13-9-11-5-1-2-6-12(11)21-13/h1-2,5-6,9H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXIYISNYSQXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole
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2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole
Reactant of Route 3
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2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole
Reactant of Route 4
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2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole

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